5-Bromo-2-(5-bromothiophen-2-yl)pyridine
Overview
Description
5-Bromo-2-(5-bromothiophen-2-yl)pyridine: is a chemical compound with the molecular formula C9H5Br2NS and a molecular weight of 319.01 g/mol . It is a solid at room temperature, appearing as a white to orange to green powder or crystal . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(5-bromothiophen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(5-bromothiophen-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange reactions using reagents like anhydrous potassium fluoride.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon–carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-(5-bromothiophen-2-yl)pyridine is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of organic semiconductors and other advanced materials .
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential biological activities, including as ligands in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of optoelectronic materials and other advanced materials .
Mechanism of Action
The mechanism of action for 5-Bromo-2-(5-bromothiophen-2-yl)pyridine in its applications is not well-documentedcovalent bonding or coordination interactions . The specific pathways and molecular targets would depend on the context of its use, such as in catalysis or material science .
Comparison with Similar Compounds
Uniqueness: 5-Bromo-2-(5-bromothiophen-2-yl)pyridine is unique due to its dual bromine substitution on both the pyridine and thiophene rings, which can influence its reactivity and the types of reactions it can undergo. This dual substitution makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-(5-bromothiophen-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBHJODALOVOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136902-53-9 | |
Record name | 5-Bromo-2-(5-bromo-2-thienyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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